molecular formula C11H13ClN2O4 B12615593 1-chloro-2-[(2S,3S)-1,3-dinitropentan-2-yl]benzene CAS No. 921771-98-4

1-chloro-2-[(2S,3S)-1,3-dinitropentan-2-yl]benzene

Cat. No.: B12615593
CAS No.: 921771-98-4
M. Wt: 272.68 g/mol
InChI Key: IAFOIULYJHSMEZ-KOLCDFICSA-N
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Description

1-chloro-2-[(2S,3S)-1,3-dinitropentan-2-yl]benzene is an organic compound with a complex structure that includes a benzene ring substituted with a chloro group and a dinitropentan-2-yl group

Preparation Methods

The synthesis of 1-chloro-2-[(2S,3S)-1,3-dinitropentan-2-yl]benzene typically involves multi-step organic reactions. One common method includes the alkylation of benzene derivatives using Friedel-Crafts reactions . The reaction conditions often require a catalyst such as aluminum chloride (AlCl3) and an appropriate alkyl halide. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1-chloro-2-[(2S,3S)-1,3-dinitropentan-2-yl]benzene undergoes various chemical reactions, including:

Scientific Research Applications

1-chloro-2-[(2S,3S)-1,3-dinitropentan-2-yl]benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-2-[(2S,3S)-1,3-dinitropentan-2-yl]benzene involves its interaction with specific molecular targets. The chloro and nitro groups play a crucial role in its reactivity and interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function .

Comparison with Similar Compounds

1-chloro-2-[(2S,3S)-1,3-dinitropentan-2-yl]benzene can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.

Properties

CAS No.

921771-98-4

Molecular Formula

C11H13ClN2O4

Molecular Weight

272.68 g/mol

IUPAC Name

1-chloro-2-[(2S,3S)-1,3-dinitropentan-2-yl]benzene

InChI

InChI=1S/C11H13ClN2O4/c1-2-11(14(17)18)9(7-13(15)16)8-5-3-4-6-10(8)12/h3-6,9,11H,2,7H2,1H3/t9-,11+/m1/s1

InChI Key

IAFOIULYJHSMEZ-KOLCDFICSA-N

Isomeric SMILES

CC[C@@H]([C@H](C[N+](=O)[O-])C1=CC=CC=C1Cl)[N+](=O)[O-]

Canonical SMILES

CCC(C(C[N+](=O)[O-])C1=CC=CC=C1Cl)[N+](=O)[O-]

Origin of Product

United States

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